2-sec-ブチルチアゾール

概要

説明

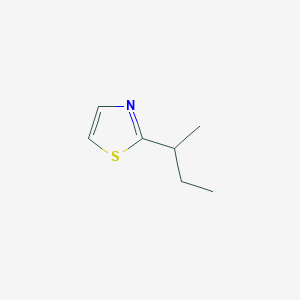

2-(sec-ブチル)チアゾールは、チアゾール類に属する有機化合物であり、硫黄原子1個、窒素原子1個、炭素原子3個で構成される五員環を持つ複素環式化合物です . この化合物は、独特の臭いで知られており、香料や香料業界で広く使用されています .

合成方法

2-(sec-ブチル)チアゾールの合成は、さまざまな方法で行うことができます。 一般的な合成経路の1つは、2-ブロモ-1-(2,5-ジクロロチエン-3-イル)エタノンとチオ尿素および置換チオアミドとの反応によるものです . もう1つの方法には、エタノールアミンと2-メチルブタン酸を使用し、ローソン試薬とマイクロ波照射を用いる方法があります . これらの方法は、高純度の化合物を効率的に生成する方法を提供します。

科学的研究の応用

2-(sec-ブチル)チアゾールは、次のような科学研究において幅広い用途があります。

準備方法

The synthesis of 2-(Sec-Butyl)Thiazole can be achieved through various methods. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method includes the use of ethanolamine and 2-methylbutanoic acid, utilizing Lawesson’s reagent and microwave irradiation . These methods provide efficient ways to produce the compound with high purity.

化学反応の分析

2-(sec-ブチル)チアゾールは、次のようなさまざまなタイプの化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりチオールまたはチオエーテルが生成される場合があります .

作用機序

2-(sec-ブチル)チアゾールの作用機序には、特定の分子標的と経路との相互作用が含まれます。 たとえば、DNAに結合し、トポイソメラーゼIIと相互作用して、DNAの二本鎖切断、細胞周期の停止、最終的には細胞死を引き起こす可能性があります . このメカニズムは、細胞毒性と抗腫瘍活性で知られている他のチアゾール誘導体のメカニズムと似ています .

類似化合物の比較

2-(sec-ブチル)チアゾールは、次のような他のチアゾール誘導体と比較することができます。

スルファチアゾール: 細菌感染症の治療に使用される抗菌薬.

リトナビル: HIV / AIDSの治療に使用される抗レトロウイルス薬.

アバフンギン: 真菌感染症の治療に使用される抗真菌薬.

チアゾフリン: 癌の治療に使用される抗腫瘍薬.

2-(sec-ブチル)チアゾールを際立たせているのは、その独特の構造と臭いであり、特に香料や香料業界で価値のあるものとなっています .

類似化合物との比較

2-(Sec-Butyl)Thiazole can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug used to treat fungal infections.

Tiazofurin: An antineoplastic drug used in cancer treatment.

What sets 2-(Sec-Butyl)Thiazole apart is its unique structure and odor, making it particularly valuable in the flavor and fragrance industry .

生物活性

2-(1-Methylpropyl)thiazole, a member of the thiazole family, is an organic compound characterized by its five-membered ring structure containing sulfur and nitrogen. This compound has garnered attention in various fields of biological research due to its potential antimicrobial, antifungal, and antiviral properties. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C7H11NS

- CAS Number : 18277-27-5

- IUPAC Name : 2-(1-Methylpropyl)-1,3-thiazole

The thiazole ring serves as a pharmacophore, which is a structural feature responsible for the biological activity of many compounds. The presence of the methylpropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 2-(1-Methylpropyl)thiazole demonstrates effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81–15.62 μg/mL | |

| Escherichia coli | 3.91–7.81 μg/mL | |

| Candida albicans | 3.92–4.01 mM |

The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly impact the antimicrobial efficacy, with electron-withdrawing groups enhancing activity.

Antifungal Activity

2-(1-Methylpropyl)thiazole has also been evaluated for its antifungal properties. It has shown promising results against various fungi:

These findings suggest that this compound could be a candidate for developing antifungal agents.

Antiviral Activity

Preliminary studies indicate that thiazole derivatives may possess antiviral properties, although specific data on 2-(1-Methylpropyl)thiazole remains limited. The mechanism may involve interference with viral replication processes or modulation of host immune responses.

The biological activity of 2-(1-Methylpropyl)thiazole is believed to stem from its ability to interact with specific molecular targets within microbial cells. For example, it may inhibit key enzymes involved in metabolic pathways or disrupt cellular membrane integrity, leading to cell death.

In particular, studies suggest that thiazoles can bind to DNA and interfere with topoisomerase II, resulting in DNA damage and subsequent apoptosis in cancer cells . This mechanism is critical for understanding how these compounds can be utilized in therapeutic contexts.

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the antimicrobial effectiveness of various thiazole derivatives, including 2-(1-Methylpropyl)thiazole, against MRSA strains. The results indicated potent activity with MIC values comparable to established antibiotics .

- Antifungal Activity Assessment : Another research effort focused on the antifungal potential of thiazole compounds against clinical isolates of Candida species. The study highlighted the effectiveness of 2-(1-Methylpropyl)thiazole in inhibiting fungal growth at low concentrations .

特性

IUPAC Name |

2-butan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJSWOZJMPIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864822 | |

| Record name | 2-(Butan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; raw, green, herbaceous odour | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.003 | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18277-27-5 | |

| Record name | 2-sec-Butylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18277-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018277275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-METHYLPROPYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W190Y3Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1-Methylpropyl)thiazole in the context of this study?

A1: The study aimed to characterize volatile organic compounds (VOCs) present in the urine of Swiss male mice. These VOC profiles can offer insights into various physiological processes and potentially serve as biomarkers. The research identified 2-(1-Methylpropyl)thiazole as one of the components within the complex mixture of VOCs found in the urine of these mice [].

Q2: Does the study provide information about the specific role or function of 2-(1-Methylpropyl)thiazole in mice?

A2: While the study successfully identified and characterized 2-(1-Methylpropyl)thiazole within the urine of Swiss male mice, it primarily focused on profiling the VOC composition. The research did not delve into the specific biological role, function, or origin of this particular compound []. Further investigation is needed to understand its significance in the context of mouse physiology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。